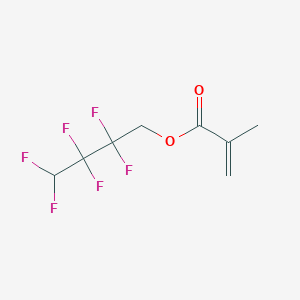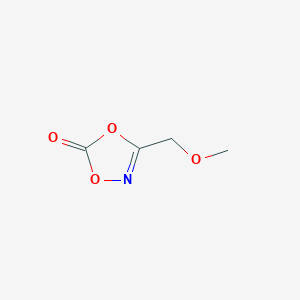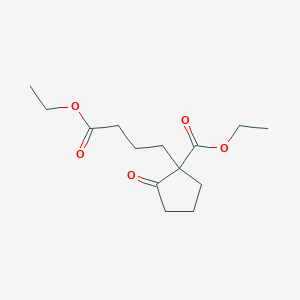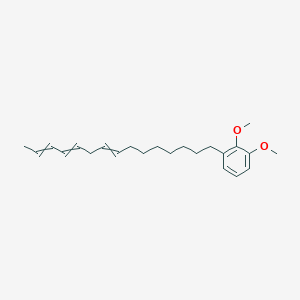
1,2-Dimethoxy-3-(pentadeca-8,11,13-trien-1-YL)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dimethoxy-3-(pentadeca-8,11,13-trien-1-yl)benzene is a chemical compound with the molecular formula C23H34O2 It is a derivative of benzene, featuring two methoxy groups and a pentadecatrienyl side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dimethoxy-3-(pentadeca-8,11,13-trien-1-yl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1,2-dimethoxybenzene and pentadeca-8,11,13-trien-1-yl halide.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A common method involves the use of a strong base like sodium hydride (NaH) to deprotonate the 1,2-dimethoxybenzene, followed by the addition of the pentadeca-8,11,13-trien-1-yl halide to form the desired product.
Purification: The crude product is purified using column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve similar synthetic routes with optimization for large-scale production. This could include the use of continuous flow reactors and automated purification systems to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Dimethoxy-3-(pentadeca-8,11,13-trien-1-yl)benzene can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The double bonds in the pentadecatrienyl side chain can be reduced to form saturated hydrocarbons.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used for the reduction of double bonds.
Substitution: Friedel-Crafts alkylation or acylation reactions can be performed using aluminum chloride (AlCl3) as a catalyst.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of saturated hydrocarbons.
Substitution: Introduction of alkyl or acyl groups to the benzene ring.
Applications De Recherche Scientifique
1,2-Dimethoxy-3-(pentadeca-8,11,13-trien-1-yl)benzene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1,2-Dimethoxy-3-(pentadeca-8,11,13-trien-1-yl)benzene is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
Receptor Binding: It may bind to certain receptors, modulating their activity and leading to physiological effects.
Signal Transduction: The compound could influence signal transduction pathways, affecting cellular responses.
Comparaison Avec Des Composés Similaires
1,2-Dimethoxy-3-(pentadeca-8,11,13-trien-1-yl)benzene can be compared with other similar compounds, such as:
1,2-Dimethoxybenzene: Lacks the pentadecatrienyl side chain, making it less complex and with different chemical properties.
1,3-Dimethoxybenzene: Has methoxy groups at different positions on the benzene ring, leading to different reactivity.
1,4-Dimethoxybenzene:
The uniqueness of this compound lies in its combination of methoxy groups and a long, unsaturated hydrocarbon chain, which imparts unique chemical and physical properties.
Propriétés
Numéro CAS |
50445-32-4 |
|---|---|
Formule moléculaire |
C23H34O2 |
Poids moléculaire |
342.5 g/mol |
Nom IUPAC |
1,2-dimethoxy-3-pentadeca-8,11,13-trienylbenzene |
InChI |
InChI=1S/C23H34O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-18-21-19-17-20-22(24-2)23(21)25-3/h4-7,9-10,17,19-20H,8,11-16,18H2,1-3H3 |
Clé InChI |
LEEYYMJTDGPYSC-UHFFFAOYSA-N |
SMILES canonique |
CC=CC=CCC=CCCCCCCCC1=C(C(=CC=C1)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


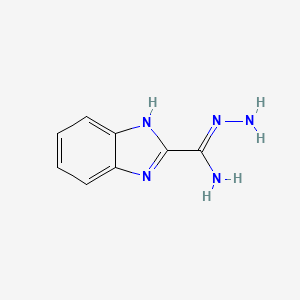
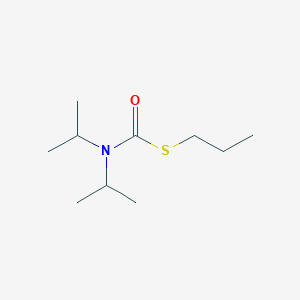
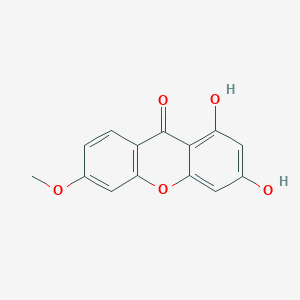
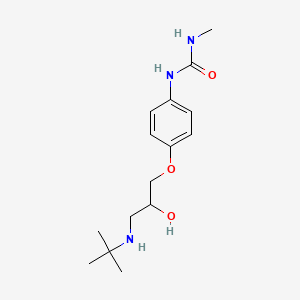
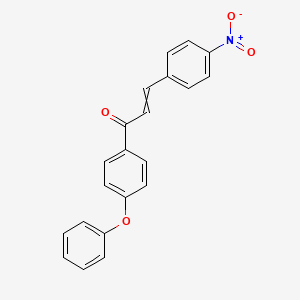

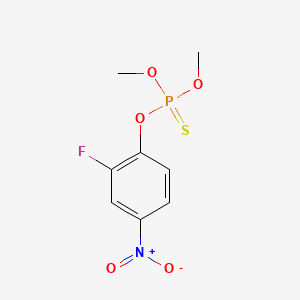
![1-(4-Methoxyphenyl)-7-oxabicyclo[4.1.0]heptane](/img/structure/B14658402.png)
